molecular formula C17H15NO2S B2653433 6,7-Dimethyl-2-(5-methylthiophen-2-YL)quinoline-4-carboxylic acid CAS No. 1061996-80-2

6,7-Dimethyl-2-(5-methylthiophen-2-YL)quinoline-4-carboxylic acid

Cat. No. B2653433
CAS RN: 1061996-80-2
M. Wt: 297.37
InChI Key: MUXAYGLSZQNZBR-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2-(5-methylthiophen-2-YL)quinoline-4-carboxylic acid is a chemical compound with the CAS Number: 1061996-80-2 . It has a molecular weight of 297.38 and its molecular formula is C17H15NO2S .


Molecular Structure Analysis

The IUPAC name for this compound is 6,7-dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid . The InChI code for this compound is 1S/C17H15NO2S/c1-9-6-12-13(17(19)20)8-15(16-5-4-11(3)21-16)18-14(12)7-10(9)2/h4-8H,1-3H3,(H,19,20) .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the search results .

Scientific Research Applications

Safety and Hazards

The compound has been classified under GHS07 and the signal word for it is 'Warning’ . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6,7-dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-9-6-12-13(17(19)20)8-15(16-5-4-11(3)21-16)18-14(12)7-10(9)2/h4-8H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXAYGLSZQNZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C=C(C(=C3)C)C)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethyl-2-(5-methylthiophen-2-YL)quinoline-4-carboxylic acid

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